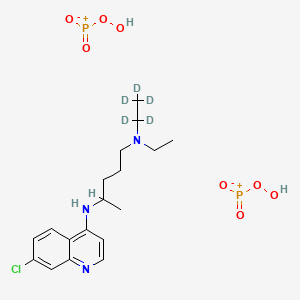

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate

Beschreibung

N4-(7-Chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate is a deuterated analog of chloroquine diphosphate, a well-known antimalarial and autophagy inhibitor. The compound retains the core structure of chloroquine—a 7-chloroquinoline moiety linked to a pentane-1,4-diamine backbone—but incorporates a deuterated ethyl group (-CD2CD3) at the N1 position. Deuterated compounds are often used to study pharmacokinetic properties due to the kinetic isotope effect, which can slow metabolic degradation and enhance drug stability .

Eigenschaften

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloroquine-d5 (phosphate) involves the following steps:

Condensation Reaction: 4,7-dichloroquinoline is reacted with 2-amino-5-diethylaminopentane to form chloroquine through alkalization extraction, concentration, and crystallization.

Salification: The chloroquine obtained is then reacted with phosphoric acid to produce chloroquine phosphate.

Industrial Production Methods: The industrial production of chloroquine phosphate typically involves large-scale synthesis using the same basic steps but optimized for higher yields and purity. The process avoids the use of phenol, making it more environmentally friendly and suitable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chloroquin-d5 (Phosphat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Chloroquin kann zu Desethylchloroquin und Bisdesethylchloroquin oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Das Chloratom im Chinolinring kann durch andere Gruppen substituiert werden, wodurch sich die Eigenschaften der Verbindung ändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsreaktionen: Diese beinhalten häufig eine nukleophile Substitution mit Reagenzien wie Natriummethoxid oder Natriumethoxid.

Hauptprodukte:

Desethylchloroquin: Wird durch Oxidation gebildet.

Bisdesethylchloroquin: Weiteres Oxidationsprodukt.

Substituierte Chinolinderivate: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Chloroquin-d5 (Phosphat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersucht für sein Potenzial, die Wirksamkeit von Chemotherapeutika gegen akute myeloische Leukämie zu verbessern, indem der Autophagieweg inaktiviert wird.

5. Wirkmechanismus

Chloroquin-d5 (Phosphat) entfaltet seine Wirkung über verschiedene Mechanismen:

Hemmung der DNA- und RNA-Polymerase: Dies stört den Stoffwechsel und die Nutzung von Hämoglobin durch Parasiten.

Hemmung der Autophagie: Chloroquin-d5 erhöht den internen pH-Wert von Parasiten-Säurevesikeln und hemmt so ihr Wachstum.

Interferenz mit der Nukleoproteinsynthese: Dies stört die Replikations- und Transkriptionsprozesse in Parasiten.

Hemmung der Prostaglandinwirkungen: Dies trägt zu seinen entzündungshemmenden Eigenschaften bei.

Wirkmechanismus

Chloroquine-d5 (phosphate) exerts its effects through several mechanisms:

Inhibition of DNA and RNA Polymerase: This interferes with the metabolism and utilization of hemoglobin by parasites.

Inhibition of Autophagy: Chloroquine-d5 raises the internal pH of parasite acid vesicles, inhibiting their growth.

Interference with Nucleoprotein Synthesis: This disrupts the replication and transcription processes in parasites.

Inhibition of Prostaglandin Effects: This contributes to its anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Bis-Quinoline Derivatives: Compounds like N1,N4-bis(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine (DA-H053-aa) exhibit structural rigidity that may enhance binding to parasitic targets but could also increase toxicity .

- Sulfonamide Analogs (CS Series) : Substitution of diethyl groups with sulfonamide moieties (e.g., CS1, CS7-9) alters hydrophobicity and electronic properties, improving antimicrobial activity but reducing solubility in aqueous media .

- Ionic Liquid Derivatives : Hydroxyethyl-substituted analogs (e.g., [HCQH2][C1SO3]2) demonstrate enhanced solubility and antiviral efficacy, attributed to improved formulation properties .

Stereochemical and Isotopic Considerations

- Enantiomers : Evidence highlights that chloroquine enantiomers (R and S forms) exhibit differential activities. For example, (R)-chloroquine diphosphate shows distinct binding to heme-Fe(II) complexes compared to the S-form, influencing antimalarial potency . The deuterated target compound’s stereochemistry (if resolved) would require similar evaluation.

- The ethyl-d5 group in the target compound could similarly reduce CYP450-mediated oxidation, enhancing plasma stability .

Physicochemical and Pharmacokinetic Comparisons

Biologische Aktivität

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, commonly referred to as Chloroquine-d5, is a deuterated derivative of chloroquine. This compound is primarily studied for its biological activities, particularly in the context of antimalarial and anticancer properties. Chloroquine itself has a long history of use in treating malaria and has been investigated for various other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H21ClD5N3 • 2H3O4P

- Molecular Weight : 520.9 g/mol

- CAS Registry No. : 1854126-42-3

- Purity : ≥98% (Chloroquine) with ≥99% deuterated forms (d1-d5) .

Chloroquine-d5 exhibits several mechanisms of action that contribute to its biological activity:

- Antimalarial Activity : Chloroquine acts by inhibiting the heme polymerization process in the malaria parasite Plasmodium falciparum, preventing the detoxification of free heme into non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

- Inhibition of Autophagy : The compound inhibits autophagosome-lysosome fusion in human cells, which is significant in cancer therapy as it can enhance the efficacy of anticancer drugs by preventing cancer cells from evading apoptosis .

- Antiviral Effects : Chloroquine has been shown to inhibit the entry and replication of certain viruses, including SARS-CoV-2, at relatively low concentrations (EC50 = 1.13 µM) .

Antimalarial Efficacy

Chloroquine-d5 demonstrates potent antimalarial activity against both sensitive and resistant strains of P. falciparum. The IC50 values indicate:

Anticancer Activity

The compound has shown effectiveness against various cancer cell lines:

- Oral Squamous Cell Carcinoma :

- SSC25: IC50 = 29.9 µM

- CAL 27: IC50 = 17.3 µM

- Renal Cancer Cells :

Case Studies

In preclinical studies involving mouse models:

- Chloroquine-d5 reduced tumor growth significantly when administered at a dose of 50 mg/kg in xenograft models of cancer .

- It has been noted for its potential to enhance the effectiveness of other chemotherapeutic agents by modulating autophagy pathways .

Summary Table of Biological Activities

Q & A

What are the optimized synthetic routes for N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves two critical stages: (i) preparation of the 7-chloroquinoline nucleus and (ii) coupling with a deuterated ethyl-modified side chain.

- Nucleus Synthesis : 4,7-Dichloroquinoline is typically prepared via condensation of chloroaniline derivatives with glycerol and sulfuric acid under controlled heating .

- Side-Chain Preparation : The deuterated ethyl group (ethyl-d5) is introduced via alkylation of 1,4-pentanediamine using deuterated ethyl bromide (C₂H₅-d5Br) under anhydrous conditions to minimize isotopic scrambling .

- Coupling : The quinoline nucleus reacts with the deuterated side chain in ethanol at 80°C, followed by phosphate salt formation with concentrated H₃PO₄. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of nucleus to side chain) and inert atmosphere to prevent oxidation .

Which analytical techniques are most robust for confirming the structural integrity and isotopic purity of the deuterated ethyl groups?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 372.2 for the free base) and isotopic enrichment (ethyl-d5 introduces a +5 Da shift) .

- ¹H/¹³C NMR : Absence of proton signals at δ 1.1–1.3 ppm (CH₃ of non-deuterated ethyl) and presence of a singlet in ²H NMR at δ 1.25 ppm confirm deuterium incorporation .

- FTIR : Peaks at 2100–2200 cm⁻¹ (C-D stretching) validate isotopic labeling .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of deuterated ethyl groups on pharmacological activity?

Advanced Research Focus:

- Comparative Assays : Synthesize non-deuterated and deuterated analogs, then assess binding affinity (e.g., via surface plasmon resonance) to targets like quinoline-binding enzymes.

- Metabolic Stability : Use liver microsomes to compare oxidative degradation rates; deuterated ethyl groups may reduce CYP450-mediated metabolism, prolonging half-life .

- Computational Modeling : Molecular dynamics simulations can quantify deuterium’s effects on bond vibration and protein-ligand interactions .

What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Advanced Methodological Approach:

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hr), and solvent controls (DMSO ≤0.1% v/v).

- Data Normalization : Express activity relative to internal controls (e.g., chloroquine diphosphate as a reference) to mitigate inter-lab variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and confounding variables .

How should researchers design pharmacokinetic studies to assess tissue distribution and deuterium isotope effects?

Methodological Answer:

- Isotopic Tracing : Administer deuterated and non-deuterated compounds to rodent models, then quantify tissue concentrations via LC-MS/MS. Deuterium may alter logP values, affecting blood-brain barrier penetration .

- Mass Spectrometry Imaging (MSI) : Spatial mapping of deuterated vs. non-deuterated forms in organs (e.g., liver, spleen) provides tissue-specific pharmacokinetic profiles .

What experimental controls are critical in stability studies under varying storage conditions?

Basic Research Focus:

- Temperature/Humidity : Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated degradation). Monitor purity via HPLC every 3 months .

- Light Exposure : Compare amber vs. clear vials to assess photodegradation; UV-Vis spectroscopy (λmax ~255 nm) tracks decomposition .

How can deuterium isotope effects be quantified in enzymatic inhibition assays?

Advanced Technique:

- Kinetic Isotope Effect (KIE) Measurements : Compare kₐₜₜ/Kₘ for deuterated vs. non-deuterated compounds. A KIE >1 indicates rate-limiting C-H bond cleavage in catalysis .

- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy changes caused by deuterium’s altered vibrational modes .

What methodologies validate the compound’s purity and phosphate counterion stoichiometry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.